molecular formula C14H16ClN2O4PS B14651668 Phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester CAS No. 53605-08-6

Phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester

Cat. No.: B14651668
CAS No.: 53605-08-6
M. Wt: 374.8 g/mol
InChI Key: LCEDSCFPZXALHA-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester is an organophosphorus compound widely recognized for its applications in agriculture as a pesticide. This compound is known for its effectiveness in controlling a variety of pests, making it a valuable tool in crop protection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester typically involves the reaction of 6-(4-chlorophenoxy)-3-pyridazinol with diethyl phosphorochloridothioate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxon derivatives, which are often more toxic than the parent compound.

    Hydrolysis: In the presence of water, the ester bonds can be hydrolyzed, leading to the formation of phosphorothioic acid and the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as thiols or amines can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of oxon derivatives.

    Hydrolysis: Formation of phosphorothioic acid and the corresponding alcohol.

    Substitution: Formation of substituted phosphorothioic acid derivatives.

Scientific Research Applications

Phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: Studied for its effects on various biological systems, particularly its mode of action as a pesticide.

    Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.

    Industry: Widely used in agriculture for pest control, contributing to increased crop yields and food security.

Mechanism of Action

The compound exerts its effects primarily through inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous nerve impulse transmission and eventual paralysis of the pest. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Chlorpyrifos: Another organophosphorus pesticide with a similar mode of action.

    Diazinon: Also inhibits acetylcholinesterase but has different chemical properties and uses.

    Malathion: Less toxic to humans and animals, used in both agricultural and residential settings.

Uniqueness

Phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its effectiveness against a broad spectrum of pests and its relatively stable nature make it a valuable pesticide in agriculture.

Properties

CAS No.

53605-08-6

Molecular Formula

C14H16ClN2O4PS

Molecular Weight

374.8 g/mol

IUPAC Name

[6-(4-chlorophenoxy)pyridazin-3-yl]oxy-diethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C14H16ClN2O4PS/c1-3-18-22(23,19-4-2)21-14-10-9-13(16-17-14)20-12-7-5-11(15)6-8-12/h5-10H,3-4H2,1-2H3

InChI Key

LCEDSCFPZXALHA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)OC1=NN=C(C=C1)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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